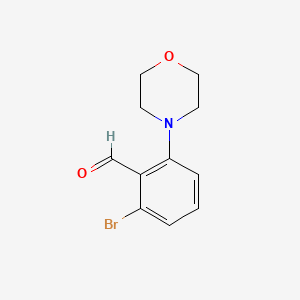

2-Bromo-6-(morpholino)benzaldehyde

Description

Significance of Aryl Aldehydes in Synthetic Methodologies

Aryl aldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of chemical transformations. The aldehyde group is a reactive functional group that can readily undergo nucleophilic addition, condensation reactions, and oxidation or reduction to afford a variety of other functionalities. This reactivity makes aryl aldehydes indispensable in the construction of complex molecules, including pharmaceuticals and materials. For instance, they are key starting materials in the synthesis of stilbenes, chalcones, and Schiff bases, which are important pharmacophores.

Role of Bromine Substituents in Aromatic Systems

The presence of a bromine atom on the aromatic ring significantly enhances the synthetic utility of 2-Bromo-6-(morpholino)benzaldehyde. Aryl bromides are particularly valued as substrates in a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond is sufficiently reactive to participate in these transformations, yet stable enough to allow for selective manipulation of other parts of the molecule. This makes the bromine atom a convenient "handle" for introducing a wide range of substituents onto the aromatic core.

Importance of the Morpholine (B109124) Moiety in Chemical Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles. This heterocyclic amine is known to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The incorporation of a morpholine moiety can therefore positively influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Contextualizing this compound as a Multifunctional Building Block

The combination of the aldehyde, bromo, and morpholino functionalities within a single molecule makes this compound a highly versatile and valuable building block. The aldehyde group provides a site for initial modifications and extensions of the carbon skeleton. The bromine atom serves as a key reactive center for introducing diversity through cross-coupling reactions. The morpholine moiety can impart desirable physicochemical properties to the final products, potentially enhancing their biological activity.

The synthesis of this compound itself can be envisioned through established synthetic methodologies. A plausible route involves the nucleophilic aromatic substitution of a di-halogenated benzaldehyde (B42025), such as 2,6-dibromobenzaldehyde (B1337937), with morpholine. nih.gov This reaction could potentially be achieved through either a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. rsc.orgresearchgate.netchemspider.com The choice of catalyst, ligand, base, and solvent would be crucial in optimizing the yield and selectivity of such a transformation.

While specific, detailed research findings on the applications of this compound are not extensively documented in publicly available literature, its structural features strongly suggest its utility as an intermediate in the synthesis of a wide range of complex molecules. For instance, it could be a precursor for the synthesis of novel kinase inhibitors, where the morpholine group is a common feature, and the rest of the molecule can be elaborated through reactions of the aldehyde and the bromo-substituent. The aldehyde could be used to build a heterocyclic ring system, while the bromine atom could be replaced with various aryl or alkyl groups via Suzuki or other coupling reactions to explore structure-activity relationships.

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl alkynes |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkenes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Di- or tri-substituted anilines |

| Reductive Amination | Amine, reducing agent | Substituted benzylamines |

| Wittig Reaction | Phosphonium ylide | Substituted styrenes |

| Aldol Condensation | Ketone or aldehyde, acid or base catalyst | α,β-Unsaturated carbonyls |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTXZSQCKQMNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743094 | |

| Record name | 2-Bromo-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736990-82-2 | |

| Record name | 2-Bromo-6-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736990-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Selection for 2 Bromo 6 Morpholino Benzaldehyde

Retrosynthetic Analysis of the 2-Bromo-6-(morpholino)benzaldehyde Scaffold

A retrosynthetic analysis of the target molecule reveals several possible disconnections. The C-N bond of the morpholino group and the C-Br bond are key points for disconnection. amazonaws.com A primary retrosynthetic step involves the disconnection of the morpholino group, leading to a 2,6-dihalobenzaldehyde precursor. This approach relies on a subsequent nucleophilic aromatic substitution (SNA_r) or a transition metal-catalyzed cross-coupling reaction for the introduction of the morpholine (B109124) moiety.

Another viable retrosynthetic strategy involves the disconnection of the C-Br bond. This would necessitate a starting material that already contains the morpholino and aldehyde groups (or their precursors), followed by a regioselective bromination step. Given the directing effects of the existing substituents, this approach could offer a high degree of control over the final substitution pattern.

Finally, one could consider the formyl group as a point of disconnection. This would involve the formylation of a 1-bromo-3-morpholinobenzene derivative. The choice among these strategies will largely depend on the accessibility and reactivity of the required precursors.

Strategies for Ortho-Bromobenzaldehyde Precursor Synthesis

The synthesis of ortho-bromobenzaldehyde derivatives is a crucial step in many of the potential synthetic routes to the target molecule. Several methodologies can be employed to achieve this substitution pattern.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromotetrachloroethane, to introduce the bromine atom. beilstein-journals.org

For the synthesis of an ortho-bromobenzaldehyde precursor, the aldehyde functionality (or a protected version like an oxazoline) can act as a DMG. beilstein-journals.orgresearchgate.net For instance, starting from a protected benzaldehyde (B42025), treatment with a strong base like lithium diisopropylamide (LDA) or a Hauser base (R2NMgX·LiCl) followed by reaction with a brominating agent can yield the desired ortho-bromo derivative with high regioselectivity. beilstein-journals.orgdiva-portal.org The aryl O-carbamate group is also a potent DMG for this purpose. nih.gov

Table 1: Examples of Directed Ortho-Metalation for Bromination

Substrate Directing Group Base Brominating Agent Product Yield Reference Benzaldehyde Derivative Oxazoline TMPMgCl·LiCl (CBrCl2)2 ortho-Brominated Oxazoline 98% beilstein-journals.org N,N-Diethylbenzamide Amide sec-BuLi/TMEDA Not specified ortho-Substituted Product - researchgate.net Aryl O-carbamate O-Carbamate Alkyl lithium Electrophile 1,2-Disubstituted Product - nih.gov

The halogen-dance reaction (HDR) is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. clockss.orgresearchgate.netrsc.org This reaction can be a useful tool for accessing substitution patterns that are difficult to obtain through classical methods. researchgate.net In the context of synthesizing an ortho-bromobenzaldehyde precursor, one could envision a scenario where a different bromo-isomer is rearranged to the desired ortho-substituted product under the influence of a strong base like LDA or a potassium amide base. clockss.orgresearchgate.net The success of this approach is highly dependent on the substitution pattern of the starting material and the reaction conditions. rsc.orgresearchgate.net

A common and reliable method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohols. researchgate.netmdma.chmdma.chorganic-chemistry.org Therefore, the synthesis of an ortho-bromobenzaldehyde can be achieved by first preparing an ortho-bromobenzyl alcohol, followed by its oxidation. A variety of oxidizing agents can be employed for this transformation, including reagents based on chromium (PCC, PDC), manganese (KMnO4), or dimethyl sulfoxide (B87167) (Swern and Moffatt oxidations). mdma.chresearchgate.net Milder and more selective methods, such as the use of Oxone in combination with a catalytic amount of sodium bromide, have also been reported to be effective for the oxidation of benzylic alcohols to aldehydes with high yields. researchgate.netmdma.ch

Table 2: Selected Oxidation Methods for Benzyl (B1604629) Alcohols

Oxidizing System Substrate Product Yield Reference Oxone/NaBr Benzyl alcohol Benzaldehyde Excellent mdma.ch HBr/DMSO Benzyl alcohol Benzaldehyde 95% researchgate.net Eosin Y/O2/Blue LED Benzyl alcohol Benzaldehyde 68-93% organic-chemistry.org Two-phase electrolysis (aq. NaBr) Benzylic alcohol Benzaldehyde 80-94% researchgate.net

Formylation reactions introduce a formyl group (-CHO) directly onto an aromatic ring. wikipedia.org Several named reactions are available for this purpose, including the Gattermann-Koch reaction (using CO and HCl), the Vilsmeier-Haack reaction (using a substituted formamide (B127407) and phosphorus oxychloride), and Rieche formylation (using dichloromethyl methyl ether). wikipedia.orgrutgers.edugoogle.comrsc.org For the synthesis of an ortho-bromobenzaldehyde, a brominated aromatic compound would be subjected to one of these formylation methods. The regioselectivity of the formylation would be influenced by the directing effects of the bromine atom and any other substituents present on the ring. researchgate.net

Methodologies for Morpholino Group Incorporation

The introduction of the morpholino group onto the aromatic ring is a critical step in the synthesis of the target molecule. This can be achieved through several methods, with nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling being the most prominent.

Nucleophilic aromatic substitution (SNA_r) is a powerful method for introducing nucleophiles like morpholine onto an activated aromatic ring. researchgate.netmdpi.comnih.govnih.gov The reaction typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (such as a halogen). In the context of synthesizing this compound, a precursor such as 2,6-dibromobenzaldehyde (B1337937) or 2-bromo-6-fluorobenzaldehyde (B104081) could be reacted with morpholine. The electron-withdrawing nature of the aldehyde and the remaining bromine atom would activate the ring towards nucleophilic attack by morpholine.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.com This reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions. organic-chemistry.orgacs.org To synthesize the target molecule, a 2,6-dibromobenzaldehyde precursor could be reacted with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. jk-sci.com This method is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

Table 3: Comparison of Morpholino Incorporation Methods

Method Typical Substrate Key Reagents Advantages Potential Challenges Nucleophilic Aromatic Substitution (SNA_r) Activated Aryl Halide (e.g., 2,6-dihalobenzaldehyde) Morpholine, Base Often high yielding, no metal catalyst required. Requires strongly activated substrate. Buchwald-Hartwig Amination Aryl Halide/Triflate (e.g., 2,6-dibromobenzaldehyde) Morpholine, Pd catalyst, Phosphine ligand, Base Broad substrate scope, mild conditions, high functional group tolerance. wikipedia.orglibretexts.org Cost of catalyst and ligands, potential for side reactions.

Nucleophilic Aromatic Substitution with Morpholine

A primary and direct method for synthesizing this compound is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a halide, most commonly fluorine, from an activated aromatic ring by an amine nucleophile, in this case, morpholine. The presence of an electron-withdrawing group, such as the aldehyde (formyl) group, ortho or para to the leaving group activates the ring towards nucleophilic attack.

The most logical precursor for this synthesis is 2-bromo-6-fluorobenzaldehyde. The fluorine atom is an excellent leaving group in SNAr reactions due to the high electronegativity of the C-F bond which polarizes the carbon atom, making it more susceptible to nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAc) and may require heating to proceed at a reasonable rate. walisongo.ac.id The presence of a base, such as potassium carbonate, is often used to neutralize the hydrofluoric acid formed as a byproduct.

A potential synthetic pathway is outlined below:

Reactants : 2-Bromo-6-fluorobenzaldehyde and Morpholine

Solvent : Dimethyl sulfoxide (DMSO)

Conditions : Elevated temperature (e.g., 140°C) walisongo.ac.id

Product : this compound

This method is advantageous due to its directness. However, the synthesis of the starting material, 2-bromo-6-fluorobenzaldehyde, is itself a multi-step process, often starting from 2-bromo-6-fluorotoluene. google.com An alternative SNAr strategy could involve starting with 2,6-dibromobenzaldehyde, but displacing a bromide ion is generally more difficult than displacing a fluoride (B91410) ion and may require more forcing conditions or a catalyst.

Mannich-Type Reactions Involving Morpholine and Aldehyde Moieties

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and an amine (such as morpholine). researchgate.net This reaction results in the aminoalkylation of the active hydrogen compound, forming a product known as a Mannich base. researchgate.netmdpi.com

Direct synthesis of this compound via a classic Mannich reaction is not a standard approach. The Mannich reaction forms a C-C bond, typically installing an aminomethyl group (-CH₂-NR₂) onto a substrate. It does not directly form an aryl-amine bond (a morpholino group attached directly to the benzene (B151609) ring).

However, Mannich reactions are extensively used to synthesize derivatives of phenolic aldehydes and ketones. nih.govresearchgate.netnih.gov For instance, a phenolic substrate can be aminomethylated at the position ortho to the hydroxyl group. nih.gov A hypothetical, albeit convoluted, route inspired by this chemistry could involve:

Starting with a precursor like 2-bromo-6-hydroxybenzaldehyde.

Attempting a Mannich-type reaction to introduce a morpholine-containing group, though this is synthetically challenging and unlikely to yield the desired product directly.

Subsequent chemical modifications.

A more relevant application of Mannich reaction chemistry would be in the synthesis of complex molecules where the this compound scaffold is a part, rather than in the synthesis of the scaffold itself. For example, phenolic Mannich bases derived from benzaldehydes have been synthesized and evaluated for biological activity. nih.gov In these cases, the Mannich reaction is applied to a phenolic precursor, not to create the aryl-amine bond of the target compound. nih.gov

| Mannich Reaction Components | Typical Product | Relevance to Target Compound |

| Active Hydrogen Compound, Formaldehyde, Morpholine | β-amino ketone or aminomethylated phenol | Not a direct route; used for synthesizing related phenolic Mannich bases. |

Synthetic Routes from Precursors Bearing a Morpholino-Substituted Side Chain

An alternative strategy involves constructing the benzaldehyde functionality on a precursor that already contains the 2-bromo-6-morpholino-phenyl core. This approach hinges on the oxidation of a side chain, most commonly a methyl group, to an aldehyde.

This multi-step approach could begin with 2,6-dibromotoluene (B1294787).

Nucleophilic Aromatic Substitution : The first step would be a selective nucleophilic aromatic substitution of one bromine atom with morpholine. This would yield 4-(2-bromo-6-methylphenyl)morpholine. This reaction would likely require a copper or palladium catalyst (e.g., Buchwald-Hartwig amination) for good yield and selectivity, as substituting a bromide is less facile than a fluoride.

Side-Chain Oxidation : The subsequent step is the oxidation of the methyl group to a formyl group. This can be achieved through various methods. One method involves free-radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a benzyl bromide, followed by oxidation using a reagent like dimethyl sulfoxide (the Kornblum oxidation) or by hydrolysis and subsequent oxidation of the resulting benzyl alcohol. A similar two-step sequence of benzylic bromination followed by oxidation is used to prepare 2-bromo-6-fluorobenzaldehyde from its toluene (B28343) precursor. google.com

Integrated Multi-Step Synthesis Approaches

Route A: Late-Stage Amination This approach involves forming the aldehyde group early in the sequence, followed by the introduction of the morpholine ring.

Step 1 : Start with 2-bromo-6-fluorotoluene.

Step 2 : Oxidize the methyl group to an aldehyde to form 2-bromo-6-fluorobenzaldehyde. This can be a two-step process involving side-chain bromination and subsequent oxidation. google.com

Step 3 : Perform a nucleophilic aromatic substitution with morpholine to displace the fluorine atom, yielding the final product. walisongo.ac.id

Route B: Early-Stage Amination This strategy introduces the morpholine group at an earlier stage, followed by the creation of the aldehyde.

Step 1 : Start with 2,6-dibromotoluene or 2-bromo-6-fluorotoluene.

Step 2 : Introduce the morpholine group via a C-N coupling reaction (e.g., Buchwald-Hartwig amination) to form 4-(2-bromo-6-methylphenyl)morpholine.

Step 3 : Oxidize the methyl group to an aldehyde.

The selection between these routes can be influenced by the relative difficulty of the key steps. For instance, the oxidation of the methyl group (in Route B) might be complicated by the presence of the morpholine ring, which could be susceptible to oxidation. Conversely, the SNAr reaction (in Route A) might be very efficient, making it the preferred final step.

Green Chemistry Considerations and Sustainable Synthetic Protocols

Evaluating the synthesis of this compound through the lens of green chemistry highlights several areas for potential improvement.

Solvents and Reagents : Traditional SNAr reactions often use high-boiling point, polar aprotic solvents like DMSO and DMAc, which are difficult to remove and recycle. walisongo.ac.id The use of large quantities of bromine or brominating agents like NBS is also a concern from an environmental and safety perspective. google.commdma.ch

Energy Consumption : Reactions requiring prolonged heating at high temperatures contribute to a larger energy footprint. walisongo.ac.id

Catalysis : The use of catalytic methods, such as palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), can be a greener alternative to classical SNAr reactions that require stoichiometric reagents or harsh conditions. Catalytic reactions often proceed under milder conditions with higher selectivity.

Flow Chemistry : Implementing the synthesis in a continuous flow system could offer significant green advantages. vapourtec.comsyrris.jp Flow chemistry allows for better control over reaction parameters (temperature, pressure, mixing), improved safety, reduced solvent usage, and easier integration of multiple reaction steps into a continuous sequence, minimizing waste from intermediate workups and purifications. syrris.jp For example, a flow process could be designed where a precursor is passed through a heated reactor coil with morpholine, followed by an in-line purification or scavenging step.

Future research into the synthesis of this and related compounds should focus on developing catalytic and flow-based methods to minimize environmental impact and improve efficiency.

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Morpholino Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 2-Bromo-6-(morpholino)benzaldehyde is a primary site for a variety of chemical reactions, making it a valuable precursor in organic synthesis. Its reactivity is influenced by the electronic effects of the bromine and morpholino substituents on the aromatic ring.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the introduction of a wide array of functional groups. While specific studies on this compound are not extensively detailed in the provided results, the general principles of nucleophilic addition to benzaldehydes are well-established. For instance, the addition of organometallic reagents like Grignard or organolithium compounds would lead to the formation of secondary alcohols.

Computational studies on related polyhalogenated benzaldehydes have shown that nucleophilic attack can be highly regioselective. wuxibiology.com The presence of electron-withdrawing groups, such as the bromine atom, generally enhances the electrophilicity of the carbonyl carbon. However, the electron-donating morpholino group may partially counteract this effect. The interplay of these electronic factors would determine the precise reactivity towards various nucleophiles.

Condensation Reactions with Nitrogen Nucleophiles (e.g., Hydrazines, Amines for Schiff Base Formation)

A significant area of reactivity for this compound involves condensation reactions with nitrogen-based nucleophiles to form C=N double bonds. These reactions are fundamental in the synthesis of imines, hydrazones, and other related derivatives, which are valuable intermediates in medicinal chemistry and materials science.

The formation of Schiff bases, or azomethines, occurs through the reaction of the aldehyde with primary amines. nih.govresearchgate.net This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the stable imine product. nih.gov The reaction of benzaldehyde (B42025) derivatives with primary amines is a well-documented transformation, often catalyzed by acid. researchgate.net For example, the condensation of benzaldehyde with n-butylamine has been studied to improve the yield of the resulting imine. mdpi.com Similarly, reactions with hydrazines would yield the corresponding hydrazones. These transformations provide a modular approach to introduce diverse functionalities, as a wide variety of amines and hydrazines are commercially available.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Benzaldehyde | Primary Amine | Schiff Base (Imine) | nih.govresearchgate.net |

| Benzaldehyde | n-Butylamine | n-butyl-1-phenylmethanimine | mdpi.com |

| Benzaldehyde | m-Nitroaniline | Schiff Base | researchgate.net |

Selective Oxidation to Carboxylic Acids

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 2-Bromo-6-(morpholino)benzoic acid. This transformation is a common and important reaction in organic synthesis, allowing for the introduction of a carboxylic acid moiety, which is a versatile functional group for further derivatization, such as in the formation of amides and esters.

Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The specific conditions for the oxidation of this compound would need to be optimized to ensure high yield and selectivity, avoiding unwanted side reactions involving the bromine atom or the morpholino group.

Selective Reduction to Alcohols

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding (2-Bromo-6-(morpholino)phenyl)methanol. This transformation is typically achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a common and mild reducing agent that is highly selective for aldehydes and ketones. nih.gov Its use would be suitable for the reduction of this compound, as it is unlikely to affect the aromatic bromine or the morpholino group under standard conditions. nih.gov For more sterically hindered or less reactive aldehydes, stronger reducing agents like lithium aluminum hydride (LiAlH4) could be used, although care must be taken to control the reaction conditions.

| Starting Material | Reagent | Product | Key Findings | Reference |

| 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde | NaBH4 / Acetic Acid | 2,5-bis[(4'-(methoxy)benzoyl)oxy]-benzyl alcohol | Selective reduction with less than 5% intramolecular transesterification. | nih.gov |

Knoevenagel and Related Condensation Reactions

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. nih.govrsc.org This reaction is a powerful tool for the synthesis of a wide variety of substituted alkenes and is used in the production of fine chemicals and pharmaceuticals. nih.gov

In the context of this compound, a Knoevenagel condensation with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, would lead to the formation of a substituted benzylidenemalononitrile (B1330407) or a related derivative. The reaction is typically catalyzed by a weak base, such as an amine or an amine-functionalized catalyst. nih.govornl.gov The reactivity in Knoevenagel condensations is influenced by the electronic nature of the substituents on the benzaldehyde. nih.gov Electron-withdrawing groups on the benzaldehyde generally lead to higher reactivity. nih.gov The bromine atom at the ortho position in this compound would be expected to enhance the electrophilicity of the carbonyl carbon, thus facilitating the condensation.

| Aldehyde | Active Methylene Compound | Catalyst | Key Findings | Reference |

| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks | High conversion under mild conditions and short reaction times. | nih.gov |

| Benzaldehyde | Malononitrile | Cu-based MOF | High yields (95-100%) for various benzaldehydes. | researchgate.net |

| Fluorobenzaldehydes | Malonodinitrile | Piperidine (B6355638) | Mechanochemical reaction leads to crystallization of products. | beilstein-journals.org |

Multicomponent Reactions (e.g., Petasis Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a prominent example of an MCR that involves the reaction of an aldehyde, an amine, and a boronic acid to produce substituted amines. nih.govacs.org

This compound, with its aldehyde functionality, is a suitable substrate for the Petasis reaction. In a typical Petasis reaction, this compound would react with an amine and a boronic acid in the presence or absence of a catalyst to yield a highly functionalized tertiary amine. nih.govresearchgate.net This reaction offers a convergent and atom-economical route to complex molecules with potential applications in drug discovery and materials science. researchgate.net The scope of the Petasis reaction is broad, tolerating a wide range of functional groups on each of the components. nih.gov

| Aldehyde | Amine | Boronic Acid | Catalyst/Solvent | Product Type | Reference |

| Salicylaldehyde | Morpholine (B109124) | (2-chlorophenyl)boronic acid | La(OTf)3 (microwave) | Tertiary amine | nih.gov |

| Salicylaldehydes | Secondary amines | Boronic acids | Cyclopentyl methyl ether | Substituted aminomethyl phenols | nih.gov |

| Aldehyde | 2-Aminothiophenes | Boronic acid | Hexafluoro-2-propanol | Functionalized 2-aminothiophenes | researchgate.net |

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for various metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.orgmdpi.com For instance, the coupling of an aryl bromide with an arylboronic acid would yield a biaryl product. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and vinyl substituents at the 2-position of the benzaldehyde. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to create a C(sp²)-C(sp) bond, yielding an arylethyne. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov This method provides a direct route to introducing alkynyl groups onto the aromatic ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgrsc.orglibretexts.org This reaction is instrumental for synthesizing aryl amines and can be applied to a broad scope of amine coupling partners, including primary and secondary amines. wikipedia.orgrsc.org The use of specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has significantly expanded the scope and efficiency of this reaction, allowing for couplings with a wide array of functionalized aryl and heteroaryl halides. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Arylethyne |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | Arylamine |

Nucleophilic Aromatic Substitution Reactions

While simple aryl halides are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNA_r). libretexts.org The aldehyde group in this compound can exert a moderate electron-withdrawing effect, potentially facilitating SNA_r reactions under certain conditions, especially with strong nucleophiles. The generally accepted mechanism involves the addition of the nucleophile to the carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. libretexts.org

Lithium-Halogen Exchange and Subsequent Quenching Reactions

The bromine atom can be replaced by a lithium atom through a lithium-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium at low temperatures. nih.govprinceton.edu This process generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding carboxylic acid. This method provides a powerful tool for the functionalization of the aromatic ring. It is important to note that the rate of lithium-halogen exchange is generally faster for aryl iodides than for aryl bromides. princeton.edu

Reactivity of the Morpholino Ring

The morpholino substituent also imparts specific reactivity to the molecule.

Nitrogen Basicity and Protonation Effects

The nitrogen atom of the morpholine ring possesses a lone pair of electrons, rendering it basic. This basicity allows for protonation in the presence of acids. Protonation of the nitrogen can influence the electronic properties of the aromatic ring, potentially affecting the reactivity of the other functional groups. For instance, protonation would increase the electron-withdrawing nature of the morpholino substituent.

Synergistic Reactivity and Ortho-Effects of Substituents

The chemical behavior of this compound is profoundly influenced by the interplay of its three functional groups: the aldehyde, the bromine atom, and the morpholino moiety. The positioning of the bromo and morpholino groups ortho to the aldehyde function creates a unique electronic and steric environment that governs the molecule's reactivity in various chemical transformations. This arrangement leads to distinct synergistic and ortho-effects that are crucial for its application in multi-step organic synthesis.

The term "ortho effect" describes the special influence exerted by a substituent at the position adjacent to a reactive center on a benzene (B151609) ring, which is distinct from its electronic effect alone. chemenu.com In this molecule, two ortho substituents are present, amplifying these effects.

Steric Influence:

The primary ortho-effect is steric hindrance. Both the bromine atom and the significantly bulkier morpholino group flank the aldehyde. This steric crowding forces the carbonyl group (C=O) of the aldehyde and the nitrogen of the morpholino group to twist out of the plane of the benzene ring. mendeley.com This conformational change has two major consequences:

Modulation of Aldehyde Reactivity: The steric hindrance around the aldehyde can impede the approach of bulky nucleophiles, potentially lowering reaction rates for standard aldehyde reactions like Grignard additions or Wittig reactions compared to less substituted benzaldehydes. chemicalbook.com Conversely, this hindrance can also provide selectivity in certain reactions.

Inhibition of Resonance: The twisting of the morpholino group disrupts the ideal orbital overlap between the nitrogen's lone pair and the aromatic π-system. While the morpholino group is fundamentally electron-donating through resonance, this effect is somewhat diminished due to the sterically enforced non-planar conformation.

Electronic Influence:

The electronic nature of the substituents works in concert to direct the molecule's reactivity:

Morpholino Group: As a substituted amine, the morpholino group acts as an electron-donating group (EDG) through its nitrogen lone pair. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, although this is counteracted by the steric hindrance at the available positions. More importantly, this electron-donating character influences the reactivity of the ortho-bromo group.

Bromo Group: The bromine atom is an inductively electron-withdrawing group (IWG) but a weak deactivator in electrophilic aromatic substitution. Its most significant role is as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. guidechem.com

Aldehyde Group: This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. Its primary reactivity involves nucleophilic addition to the carbonyl carbon.

Synergistic Reactivity in Key Transformations:

The combination of these steric and electronic factors dictates the primary transformation pathways for this compound, most notably in palladium-catalyzed cross-coupling reactions. The bromine atom serves as a synthetic handle for forming new carbon-carbon or carbon-nitrogen bonds.

The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid, is a prime example of a transformation where these effects are critical. While specific reaction data for this compound is not widely published in peer-reviewed literature, extensive research on the closely related class of unprotected ortho-bromoanilines provides a strong model for its expected behavior. Studies on these analogous substrates show that the presence of an ortho-amino group (similar to the morpholino group) necessitates careful optimization of catalysts and conditions to achieve high yields.

For instance, research on ortho-bromoanilines has demonstrated that specialized palladium catalysts are often required to overcome the challenges posed by the ortho-substituted environment. The data below illustrates the successful Suzuki-Miyaura coupling of various aryl boronates with an unprotected ortho-bromoaniline, a substrate analogous to this compound. The high yields achieved underscore the viability of this transformation.

Table 1: Suzuki-Miyaura Coupling of an Analogous Unprotected Ortho-Bromoaniline with Various Boronates (Data derived from a study on a structurally similar compound to illustrate expected reactivity)

| Entry | Aryl Boronate Partner | Product | Yield (%) |

| 1 | 4-Tolylboronic acid | 2-Amino-4'-methyl-1,1'-biphenyl | 97 |

| 2 | 4-Methoxyphenylboronic acid | 2-Amino-4'-methoxy-1,1'-biphenyl | 95 |

| 3 | 4-Chlorophenylboronic acid | 2-Amino-4'-chloro-1,1'-biphenyl | 85 |

| 4 | 3-Nitrophenylboronic acid | 2-Amino-3'-nitro-1,1'-biphenyl | 92 |

| 5 | Naphthalen-2-ylboronic acid | 2-(Naphthalen-2-yl)aniline | 88 |

Source: Adapted from research on Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. The conditions typically involve a palladium catalyst (e.g., CataCXium A Pd G3), a base (e.g., K₃PO₄), and a solvent like 2-MeTHF at elevated temperatures.

This data strongly suggests that this compound is an excellent substrate for similar palladium-catalyzed C-C bond-forming reactions, allowing for the synthesis of complex biaryl structures while retaining the reactive aldehyde handle for subsequent chemical modifications. The synergistic effect of the ortho substituents is therefore twofold: the bromo group provides the reactive site for coupling, while the morpholino group modulates the electronic properties and, along with the bromine, creates a specific steric environment that can be exploited for selective synthesis.

Advanced Spectroscopic and Analytical Characterization for Research on 2 Bromo 6 Morpholino Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-bromo-6-(morpholino)benzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within the this compound molecule. In a typical ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet at a downfield chemical shift, generally in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. docbrown.info The aromatic protons on the benzene (B151609) ring will exhibit signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the bromo and morpholino substituents. The protons of the morpholino group will appear as distinct signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the oxygen atom are expected to resonate at a more downfield position (around δ 3.7-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (around δ 2.9-3.1 ppm). The integration of these signals provides a ratio of the number of protons in each unique chemical environment.

| Proton | Approximate Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.5-10.5 | Singlet |

| Aromatic H | 7.0-8.0 | Multiplet |

| Morpholino H (next to O) | 3.7-3.9 | Multiplet |

| Morpholino H (next to N) | 2.9-3.1 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The aldehydic carbon atom is characteristically found at a highly deshielded position, typically in the range of δ 190-200 ppm. docbrown.info The carbon atoms of the benzene ring will produce signals in the aromatic region, generally between δ 110 and 160 ppm. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the morpholino group (C-N) will have distinct chemical shifts influenced by the electronegativity and substitution pattern. The two chemically non-equivalent carbons of the morpholino group will also give rise to separate signals in the aliphatic region, typically with the carbon adjacent to the oxygen appearing at a more downfield position (around δ 65-70 ppm) than the carbon adjacent to the nitrogen (around δ 45-50 ppm).

| Carbon | Approximate Chemical Shift (ppm) |

| Aldehydic C | 190-200 |

| Aromatic C-Br | Varies |

| Aromatic C-N | Varies |

| Other Aromatic C | 110-160 |

| Morpholino C (next to O) | 65-70 |

| Morpholino C (next to N) | 45-50 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons and between the protons within the morpholino ring, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the aldehydic proton signal would correlate with the aldehydic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings). youtube.com HMBC is crucial for establishing the connectivity between different functional groups. For example, it can show a correlation between the aldehydic proton and the aromatic carbon atom at position 1, as well as correlations between the morpholino protons and the aromatic carbon at position 6, thus confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound (C₁₁H₁₂BrNO₂), as the measured mass can be distinguished from other possible formulas with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by two mass units for the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural features. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct functionalities.

The aldehyde group (C=O) typically exhibits a strong, sharp absorption band in the region of 1680-1700 cm⁻¹. The C-H bond of the aldehyde shows a characteristic pair of medium-intensity bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic ring will produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The morpholine (B109124) moiety would be identifiable by the C-N stretching vibrations, typically found in the 1000-1350 cm⁻¹ region, and the C-O-C ether linkage, which gives a strong absorption band around 1115 cm⁻¹. The presence of the bromine atom attached to the aromatic ring would be indicated by a C-Br stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | 1680 - 1700 |

| Aldehyde (C-H) | 2820 and 2720 |

| Aromatic (C-H) | > 3000 |

| Aromatic (C=C) | 1450 - 1600 |

| Morpholine (C-N) | 1000 - 1350 |

| Morpholine (C-O-C) | ~ 1115 |

| Aryl Halide (C-Br) | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the substitution pattern on the benzene ring and the conformation of the morpholine ring, which is expected to adopt a chair conformation. The analysis would also reveal the dihedral angle between the plane of the benzaldehyde (B42025) and the morpholine ring. This structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding or halogen bonding, that may influence the compound's physical properties. While specific crystallographic data for this compound is not publicly available, a typical analysis would yield a crystallographic information file (CIF) containing the unit cell dimensions, space group, atomic coordinates, and other important structural parameters.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve a good separation and a reasonable retention time. A UV detector would be suitable for detecting the analyte as it elutes from the column, given the presence of the chromophoric benzaldehyde group. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is another vital technique for assessing the purity of volatile and thermally stable compounds. Given the molecular weight of this compound, it should be amenable to GC analysis. A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities. The oven temperature would be programmed to increase gradually to ensure the efficient separation of components. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The resulting chromatogram would show a peak for the main compound, and the presence of any other peaks would indicate impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The separated spots are visualized, often under UV light. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. A completed reaction would ideally show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

| Chromatographic Technique | Typical Application | Key Parameters |

| HPLC | Purity assessment, quantification | Stationary phase, mobile phase composition, flow rate, detection wavelength |

| GC | Purity assessment of volatile compounds | Column type, temperature program, detector type |

| TLC | Reaction monitoring, qualitative analysis | Stationary phase, mobile phase, Rf value |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. This analysis provides the percentage by weight of each element present in the sample. For this compound, with a molecular formula of C₁₁H₁₂BrNO₂, the theoretical elemental composition can be calculated.

The experimental results from an elemental analyzer are then compared with these theoretical values. A close agreement between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen provides strong evidence for the compound's empirical formula and supports its purity.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 48.91 |

| Hydrogen (H) | 4.48 |

| Bromine (Br) | 29.58 |

| Nitrogen (N) | 5.19 |

| Oxygen (O) | 11.84 |

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Morpholino Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed picture of molecular properties at the atomic and subatomic levels. These methods are instrumental in elucidating the electronic characteristics and predicting the behavior of 2-Bromo-6-(morpholino)benzaldehyde.

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency for the study of medium to large-sized molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.govnih.govnih.gov This process involves minimizing the total electronic energy of the molecule by systematically adjusting the positions of its constituent atoms.

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations can predict the precise orientation of the morpholino and aldehyde groups relative to the brominated benzene (B151609) ring, taking into account steric hindrance and electronic interactions. The results of such calculations are often presented in tabular format for clarity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N (morpholino) Bond Length | ~1.38 Å |

| C=O (aldehyde) Bond Length | ~1.22 Å |

| C-C-N Bond Angle | ~121° |

| C-C-Br Bond Angle | ~119° |

Note: The values presented are hypothetical and representative of typical DFT calculation results for similar aromatic compounds.

The reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholino-substituted benzene ring, while the LUMO is likely to be centered on the electron-withdrawing aldehyde group. This distribution of FMOs dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These energy values are illustrative and based on typical results for analogous aromatic aldehydes.

Computational methods are invaluable for predicting and interpreting various spectroscopic data. For this compound, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the stretching and bending vibrations of functional groups, such as the C=O stretch of the aldehyde and the C-N stretch of the morpholino group.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR spectra and the structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima in a UV-Vis spectrum. This provides insight into the electronic structure and chromophoric properties of the molecule.

Due to the rotational freedom around the C-N and C-C single bonds connecting the substituents to the benzene ring, this compound can exist in various conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This creates an "energy landscape" that maps the potential energy of the molecule as a function of its geometry. bohrium.com Understanding this landscape is crucial, as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to study its conformational flexibility, its interactions with solvent molecules, and its potential to bind to biological targets like proteins. These simulations provide a more realistic representation of the molecule's behavior in a dynamic environment, such as in solution or within a biological system.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, from reactants to products. This involves identifying and characterizing the transition state—the high-energy, transient species that exists at the peak of the reaction energy profile. dntb.gov.ua

By calculating the energy of the transition state, the activation energy of the reaction can be determined, which provides a measure of the reaction rate. The geometry of the transition state reveals the precise arrangement of atoms as bonds are broken and formed. This detailed understanding of the reaction mechanism at a molecular level is invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.

For this compound, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the structural basis of its activity. The process would involve the three-dimensional modeling of the compound and docking it into the binding sites of various known protein targets. These targets could be enzymes or receptors implicated in disease pathways where morpholine-containing compounds have shown activity.

The results of such studies would provide insights into the binding affinity, measured as a docking score or binding energy (e.g., in kcal/mol), and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target protein. This information is crucial for understanding the compound's mechanism of action and for guiding further structural modifications to enhance its potency and selectivity.

Although no specific molecular docking studies for this compound have been published, the table below illustrates the type of data that would be generated from such an investigation against hypothetical protein targets.

Table 1: Illustrative Molecular Docking Data for this compound against Hypothetical Protein Targets This table is for illustrative purposes only and does not represent experimental data.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase A | 1ATP | -8.2 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | |||

| Cyclooxygenase-2 | 5IKR | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Val523, Leu352 | Hydrophobic | |||

| Estrogen Receptor | 1ERE | -9.1 | Arg394, Glu353 | Hydrogen Bond |

| Leu387, Met421 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

A QSAR study involving this compound would begin with the synthesis and biological evaluation of a series of its derivatives. In this series, systematic modifications would be made to the core structure, for example, by changing the substituents on the phenyl ring or modifying the morpholine (B109124) moiety.

For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features (e.g., molecular connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. A validated QSAR model can be a powerful tool for predicting the activity of novel derivatives, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of drug discovery.

Currently, there are no published QSAR models specifically for derivatives of this compound. The following table provides a hypothetical example of the data required to build such a model.

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives This table is for illustrative purposes only and does not represent experimental data.

| Compound | R1-Substituent | R2-Substituent | LogP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | H | H | 2.5 | 270.13 | 15.2 |

| 2 | 4-Cl | H | 3.2 | 304.58 | 8.7 |

| 3 | 4-F | H | 2.7 | 288.12 | 11.5 |

| 4 | H | 4-CH3 (on morpholine) | 2.9 | 284.16 | 12.1 |

| 5 | 4-OCH3 | H | 2.4 | 300.16 | 20.4 |

Applications in Advanced Organic Synthesis and Materials Science

A Pivotal Intermediate in the Synthesis of Complex Molecules

The strategic placement of the bromo, morpholino, and aldehyde functionalities on the aromatic ring of 2-Bromo-6-(morpholino)benzaldehyde provides multiple reactive sites. This allows for a diverse range of chemical transformations, establishing it as a crucial intermediate for the assembly of intricate molecular frameworks.

Crafting Novel Heterocyclic Architectures

The reactivity of the aldehyde and the bromo group in this compound makes it a valuable starting material for the construction of novel heterocyclic systems. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines and hydrazones, which can then undergo intramolecular cyclization reactions. The bromine atom, on the other hand, can be utilized in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds, leading to the formation of diverse and complex heterocyclic scaffolds.

While direct research on this compound in this specific context is limited in publicly available literature, the analogous compound, 2-bromo-6-fluorobenzaldehyde (B104081), has been successfully employed in the copper(II) oxide-catalyzed synthesis of bicyclic heterocycles like indazoles through reactions with primary amines and sodium azide. This suggests a strong potential for this compound to serve as a precursor for a wide array of nitrogen-, oxygen-, and sulfur-containing heterocyclic systems, which are core structures in many biologically active molecules and functional materials.

A Precursor for Advanced Pharmaceutical Intermediates

The synthesis of pharmaceutically active compounds often involves multi-step sequences where key intermediates with specific functionalities are essential. This compound, with its combination of reactive groups, is positioned to be a valuable precursor for advanced pharmaceutical intermediates. The morpholino moiety itself is a common feature in many approved drugs due to its favorable pharmacokinetic properties. The aldehyde can be transformed into other functional groups, such as alcohols, carboxylic acids, or nitriles, which are common in drug molecules. The bromo group allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships during the drug discovery process.

For instance, the structurally related 2-bromo-6-fluorobenzaldehyde is a known intermediate in the synthesis of pharmaceuticals, highlighting the utility of this substitution pattern. The presence of the morpholino group in the target compound could impart improved solubility and metabolic stability to the resulting pharmaceutical intermediates and final active pharmaceutical ingredients.

Synthesizing Polyfunctional Organic Compounds

The term "polyfunctional" refers to organic compounds bearing multiple functional groups. The inherent structure of this compound makes it an ideal starting material for the synthesis of such complex molecules. The differential reactivity of the aldehyde, the aryl bromide, and the morpholino group allows for selective chemical modifications. For example, the aldehyde can be selectively reduced or oxidized, while the bromo group can participate in coupling reactions under specific catalytic conditions, leaving the morpholino group intact. This orthogonal reactivity is highly desirable in organic synthesis as it allows for the stepwise construction of complex molecules with precise control over their architecture and functionality. This capability is crucial for creating molecules with tailored properties for applications in areas such as medicinal chemistry, agrochemicals, and materials science.

Contributions to the Frontier of Advanced Materials

The utility of this compound extends beyond the synthesis of discrete small molecules into the realm of materials science. Its structural features can be exploited to create novel polymers and specialty chemicals with unique properties.

Integration into Polymeric Structures

The aldehyde and bromo functionalities of this compound present opportunities for its incorporation into polymeric structures. The aldehyde group can be utilized in polymerization reactions, such as polycondensation, to form the backbone of a polymer. Alternatively, the bromo group can serve as a handle for post-polymerization modification, allowing for the grafting of specific functionalities onto a polymer chain. The presence of the morpholino group can influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and ability to coordinate with metal ions. While specific examples of polymers derived from this compound are not widely reported, the principles of polymer chemistry suggest its potential as a monomer or a functionalizing agent in the design of new materials with tailored properties for applications in electronics, coatings, and biomedical devices.

A Building Block for Specialty Chemicals

Specialty chemicals are a category of chemical products that are valued for their performance or function, rather than their chemical composition. The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of a variety of specialty chemicals. These could include dyes and pigments, where the aromatic core and the potential for extended conjugation through reactions at the bromo and aldehyde positions are advantageous. It could also serve as a precursor for ligands used in catalysis or as a component in the synthesis of organic electronic materials. The ability to fine-tune the molecular structure through reactions at its multiple functional sites allows for the creation of specialty chemicals with specific and desirable properties for a wide range of industrial applications.

Utility in Self-Assembly of Macromolecules and Nanostructures

The unique molecular architecture of this compound, featuring a strategic arrangement of a bromine atom, a morpholino group, and an aldehyde function on a benzene (B151609) ring, positions it as a promising candidate for the bottom-up construction of complex macromolecules and nanostructures through self-assembly processes. While specific studies detailing the self-assembly of this exact molecule are not extensively documented, the well-established roles of its constituent functional groups in directing intermolecular interactions provide a strong basis for its potential utility in this field. The interplay of halogen bonding, hydrogen bonding, and other non-covalent interactions, driven by the bromo, aldehyde, and morpholino moieties, can be harnessed to guide the spontaneous organization of molecules into ordered supramolecular assemblies.

The aldehyde group is a versatile functional handle for the formation of self-assembled monolayers (SAMs) on various substrates. For instance, benzaldehyde-functionalized glycans have been synthesized to create glyco-SAMs that mimic the glycocalyx for surface plasmon resonance studies of carbohydrate-protein interactions nih.gov. This is typically achieved through the reaction of the aldehyde with amino-functionalized surfaces to form imine bonds, which can be further stabilized by reduction. Similarly, the aldehyde group on this compound could be exploited for covalent immobilization onto surfaces, providing a foundation for the layer-by-layer assembly of more complex structures. Furthermore, aldehyde functionalities can be introduced onto the surface of nanoparticles, enabling their directional assembly and cross-linking into multi-component nanocomposites cd-bioparticles.net.

The bromine atom on the aromatic ring is a key participant in halogen bonding, a highly directional and specific non-covalent interaction that has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures. The electrophilic region on the bromine atom can interact with nucleophilic sites on adjacent molecules, such as the oxygen or nitrogen atoms of the morpholino group or the carbonyl oxygen of the aldehyde. This directional nature of halogen bonding can enforce a high degree of order in the resulting self-assembled structures. Studies on other bromo-substituted aromatic compounds have demonstrated their ability to form well-defined nanostructures on surfaces, where the bromine atoms play a crucial role in dictating the packing and orientation of the molecules.

The morpholino group, with its two potential hydrogen bond acceptor sites (the nitrogen and oxygen atoms), can actively participate in the formation of hydrogen-bonded networks. While the nitrogen atom's lone pair is involved in the aromatic system to some extent, it can still engage in weaker interactions. The ether oxygen, however, is a more potent hydrogen bond acceptor. These interactions, in concert with the halogen bonding and potential π-π stacking of the aromatic rings, can lead to the formation of robust and intricate supramolecular patterns. Although more commonly studied in the context of antisense oligonucleotides, the morpholino moiety's ability to engage in specific molecular recognition highlights its potential to guide self-assembly processes in materials science.

The synergistic effect of these multiple interaction sites on this compound offers a pathway to construct diverse and functional macromolecules and nanostructures. By carefully tuning experimental conditions such as solvent, temperature, and concentration, it is conceivable to direct the self-assembly of this compound into various morphologies, including nanofibers, vesicles, or crystalline networks, with potential applications in areas such as sensing, catalysis, and drug delivery.

| Functional Group | Potential Role in Self-Assembly | Governing Interactions | Potential Resulting Structures |

| Aldehyde (-CHO) | Covalent attachment to surfaces, directing the formation of monolayers. | Imine/oxime formation, hydrogen bonding. | Self-assembled monolayers (SAMs), functionalized nanoparticles. |

| Bromine (-Br) | Directional control of molecular packing. | Halogen bonding (Br···O, Br···N), van der Waals forces. | Ordered crystalline arrays, liquid crystals, 2D surface patterns. |

| Morpholino | Hydrogen bond acceptor, directing intermolecular connectivity. | Hydrogen bonding (O···H-X, N···H-X), dipole-dipole interactions. | Hydrogen-bonded networks, supramolecular polymers. |

| Aromatic Ring | Core scaffold, participation in stacking interactions. | π-π stacking, van der Waals forces. | Stacked columnar structures, layered materials. |

Advanced Derivatives of 2 Bromo 6 Morpholino Benzaldehyde and Their Research Applications

Design Principles for Novel Functionalized Analogues

The design of new analogues based on the 2-bromo-6-(morpholino)benzaldehyde core is guided by established principles of medicinal chemistry and rational drug design. nih.govdrugdesign.org The primary goal is to systematically modify the structure to explore and optimize interactions with biological targets. drugdesign.org Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: The core morpholinobenzaldehyde structure can be altered by replacing the morpholine (B109124) with other heterocyclic systems like piperidine (B6355638) or thiomorpholine (B91149) to probe the importance of the oxygen atom and ring conformation. Similarly, the benzaldehyde (B42025) moiety can be replaced with other aromatic or heteroaromatic aldehydes.

Functional Group Interconversion: The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and conversion to various heterocyclic systems. These modifications can dramatically alter the compound's physicochemical properties and biological activity.

Stereochemical Considerations: For derivatives with new chiral centers, the synthesis of single enantiomers is crucial, as different stereoisomers can exhibit distinct biological activities and metabolic profiles. nih.gov

A fundamental aspect of the design process involves considering the potential for the derivatives to act as inhibitors, probes, or modulators of specific biological pathways. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding of designed analogues to target proteins and to prioritize synthetic efforts. nih.govnih.gov

Synthesis and Comprehensive Characterization of Derivative Libraries

The synthesis of a library of this compound derivatives typically begins with the parent compound, which can be prepared through established synthetic routes. The aldehyde and bromine functionalities are key reaction points for diversification.

The aldehyde group allows for the creation of a wide array of derivatives through reactions such as:

Reductive amination with a variety of primary and secondary amines to generate a library of substituted benzylamines.